molecular formula C8H16O2 B1662107 Isobutyl isobutyrate CAS No. 97-85-8

Isobutyl isobutyrate

Cat. No. B1662107
Key on ui cas rn: 97-85-8
M. Wt: 144.21 g/mol
InChI Key: RXGUIWHIADMCFC-UHFFFAOYSA-N
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Patent
US09108895B2

Procedure details

A solution of 18.0 wt % 2,2,4,4-tetramethylcyclobutane-1,3-dione and 3.90 wt % isobutyric acid in isobutyl isobutyrate was added to the reactor system containing 405 mL of a 2 wt % Ru-0.5 wt % Re-0.025 wt % Sn on alumina catalyst at a rate of 20 mL/min. The pressure at the top of the reactor was maintained at 500 psig and the temperature at the top of the catalyst bed was 128° C. These conditions were maintained for 24 hours. The average conversion of the dione was 98.4%. 2,2,4,4-Tetramethylcyclobutane-1,3-diol (16.5 wt %) was obtained at a rate of 24.8 lb/ft3 catalyst/hr (3.50 mmol/g/hr). The average conversion of isobutyric acid was 44.4% (0.592 mmol/g-hr).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[C:5](=[O:6])[C:4]([CH3:8])([CH3:7])[C:3]1=[O:9].C(O)(=O)C(C)C>C(OCC(C)C)(=O)C(C)C>[CH3:7][C:4]1([CH3:8])[CH:5]([OH:6])[C:2]([CH3:10])([CH3:1])[CH:3]1[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C(C1=O)(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)(=O)OCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 405 mL of a 2 wt % Ru-0.5 wt % Re-0.025 wt % Sn on alumina catalyst at a rate of 20 mL/min
TEMPERATURE
Type
TEMPERATURE
Details
The pressure at the top of the reactor was maintained at 500 psig
CUSTOM
Type
CUSTOM
Details
was 128° C
TEMPERATURE
Type
TEMPERATURE
Details
These conditions were maintained for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C(C1O)(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09108895B2

Procedure details

A solution of 18.0 wt % 2,2,4,4-tetramethylcyclobutane-1,3-dione and 3.90 wt % isobutyric acid in isobutyl isobutyrate was added to the reactor system containing 405 mL of a 2 wt % Ru-0.5 wt % Re-0.025 wt % Sn on alumina catalyst at a rate of 20 mL/min. The pressure at the top of the reactor was maintained at 500 psig and the temperature at the top of the catalyst bed was 128° C. These conditions were maintained for 24 hours. The average conversion of the dione was 98.4%. 2,2,4,4-Tetramethylcyclobutane-1,3-diol (16.5 wt %) was obtained at a rate of 24.8 lb/ft3 catalyst/hr (3.50 mmol/g/hr). The average conversion of isobutyric acid was 44.4% (0.592 mmol/g-hr).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[C:5](=[O:6])[C:4]([CH3:8])([CH3:7])[C:3]1=[O:9].C(O)(=O)C(C)C>C(OCC(C)C)(=O)C(C)C>[CH3:7][C:4]1([CH3:8])[CH:5]([OH:6])[C:2]([CH3:10])([CH3:1])[CH:3]1[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C(C1=O)(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)(=O)OCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 405 mL of a 2 wt % Ru-0.5 wt % Re-0.025 wt % Sn on alumina catalyst at a rate of 20 mL/min
TEMPERATURE
Type
TEMPERATURE
Details
The pressure at the top of the reactor was maintained at 500 psig
CUSTOM
Type
CUSTOM
Details
was 128° C
TEMPERATURE
Type
TEMPERATURE
Details
These conditions were maintained for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C(C1O)(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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